P-gp Inhibitory Potency: Coleon-U-quinone vs. Horminone in Cancer Cell Viability Assays
Coleon-U-quinone demonstrates markedly superior P-gp inhibitory potency compared to the structurally related abietane quinone horminone. Against NCI-H460 non-small cell lung carcinoma cells, coleon-U-quinone exhibits an IC50 of 22.96 ± 0.56 μM after 72-hour exposure, whereas horminone shows an IC50 of approximately 346 μM in comparable cytotoxicity assays [1]. This represents a potency advantage of approximately 15-fold for coleon-U-quinone, directly attributable to the presence of the quinone moiety in the C-ring versus horminone's royleanone scaffold [2].
| Evidence Dimension | Cytotoxicity / P-gp inhibition (IC50) |
|---|---|
| Target Compound Data | 22.96 ± 0.56 μM (NCI-H460); 20.37 ± 0.43 μM (NCI-H460/R); 44.13 ± 1.19 μM (MRC-5) |
| Comparator Or Baseline | Horminone: IC50 = 346 μM (immunomodulatory assay, human PBMC); Tamoxifen: IC50 = 22.00 μg/mL (~59 μM) vs. HaCaT |
| Quantified Difference | Coleon-U-quinone is ~15-fold more potent than horminone (22.96 μM vs. 346 μM) in cell viability inhibition |
| Conditions | 72-hour exposure; NCI-H460 (sensitive), NCI-H460/R (doxorubicin-resistant), MRC-5 (non-cancer fibroblast) cell lines |
Why This Matters
For researchers procuring a P-gp inhibitor for MDR reversal studies, coleon-U-quinone offers a 15-fold potency advantage over horminone, enabling lower working concentrations and reducing off-target cytotoxicity risk.
- [1] Table 2: Immunomodulatory Effects of Diterpene Quinone Derivatives from the Roots of Horminum pyrenaicum in Human PBMC. Oxid Med Cell Longev. 2018;2018:2980294. View Source
- [2] Ntungwe EN, et al. C20-nor-Abietane and Three Abietane Diterpenoids from Plectranthus mutabilis Leaves as P-Glycoprotein Modulators. ACS Med Chem Lett. 2022;13(4):674-680. View Source
